molecular formula C24H18N4O2 B11265165 2-(m-tolyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

2-(m-tolyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Cat. No.: B11265165
M. Wt: 394.4 g/mol
InChI Key: YMDWFKBYYDEDGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(m-tolyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a novel chemical entity designed for advanced oncological research. It belongs to a class of hybrid molecules that incorporate both a phthalazin-1(2H)-one core and a 1,2,4-oxadiazole ring system, two pharmacophores independently recognized for their significant biological activities . The phthalazinone scaffold is a privileged structure in medicinal chemistry and is a key component in several known antitumor agents, including the PARP (Poly ADP ribose polymerase) inhibitor Olaparib . The 1,3,4-oxadiazole moiety serves as a bioisostere for esters and amides, which can enhance the lipophilicity of the molecule and facilitate its ability to reach intracellular targets through improved transmembrane diffusion . Molecules featuring this specific hybrid architecture have demonstrated promising anti-proliferative activity against a range of human cancer cell lines in preclinical studies, including liver (HepG2) and breast (MCF-7) carcinomas . The proposed mechanism of action for related compounds involves the dual inhibition of key enzymes involved in cell cycle progression and proliferation, specifically p38 mitogen-activated protein kinase (MAPK) and topoisomerase II . This mechanism can lead to the arrest of cell cycle progression and the induction of apoptosis, as evidenced by the elevation of key markers like p53 and caspase-3 . This product is intended for research purposes only, strictly within laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to investigate the full potential and specific molecular interactions of this compound.

Properties

Molecular Formula

C24H18N4O2

Molecular Weight

394.4 g/mol

IUPAC Name

2-(3-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one

InChI

InChI=1S/C24H18N4O2/c1-15-8-7-10-17(14-15)28-24(29)20-13-6-5-12-19(20)21(26-28)23-25-22(27-30-23)18-11-4-3-9-16(18)2/h3-14H,1-2H3

InChI Key

YMDWFKBYYDEDGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5C

Origin of Product

United States

Preparation Methods

Synthesis of the Phthalazinone Core

The 2-(m-tolyl)phthalazin-1(2H)-one scaffold is synthesized via condensation of 2-carboxybenzaldehyde with m-tolylhydrazine. Ammonium chloride catalyzes the reaction in methanol at room temperature, forming the hydrazone intermediate, which undergoes intramolecular cyclization to yield the phthalazinone core .

Reaction Conditions

  • Reactants : 2-Carboxybenzaldehyde (1.5 g, 1 mmol), m-tolylhydrazine hydrochloride (1.08 g, 1 mmol).

  • Catalyst : NH₄Cl (0.026 g, 0.5 mmol).

  • Solvent : Methanol (15 mL).

  • Time : 4.5–6 hours.

  • Yield : 91% .

Characterization

  • IR : 1652 cm⁻¹ (C=O stretch), 1452 cm⁻¹ (C-N stretch).

  • ¹H NMR (DMSO-d₆) : δ 8.55 (s, 1H, phthalazinone C4-H), 7.47–8.31 (m, aromatic protons) .

Functionalization at Position 4

The phthalazinone core is brominated at position 4 using N-bromosuccinimide (NBS) under radical conditions to introduce a bromine atom, enabling subsequent cross-coupling .

Reaction Conditions

  • Reactant : 2-(m-Tolyl)phthalazin-1(2H)-one (1 mmol).

  • Brominating Agent : NBS (1.2 mmol), benzoyl peroxide (0.1 mmol).

  • Solvent : Acetonitrile.

  • Temperature : 80°C, 12 hours.

  • Yield : 75% .

Synthesis of 3-(o-Tolyl)-1,2,4-Oxadiazole-5-Carboxylic Acid

The oxadiazole moiety is prepared via cyclization of o-tolyl amidoxime with chloroacetyl chloride.

Reaction Conditions

  • Reactants : o-Tolyl amidoxime (1 mmol), chloroacetyl chloride (1.2 mmol).

  • Base : Triethylamine (2 mmol).

  • Solvent : Ethanol.

  • Ultrasound Irradiation : 50°C, 35 minutes.

  • Yield : 92% .

Characterization

  • ¹H NMR (CDCl₃) : δ 8.64 (s, 1H, oxadiazole-H), 7.18–7.90 (m, o-tolyl aromatic protons) .

Coupling of Oxadiazole to Phthalazinone

The brominated phthalazinone undergoes Suzuki-Miyaura coupling with 3-(o-tolyl)-1,2,4-oxadiazole-5-boronic acid to introduce the oxadiazole moiety at position 4.

Reaction Conditions

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : K₂CO₃ (3 mmol).

  • Solvent : DMF/H₂O (4:1).

  • Temperature : 90°C, 8 hours.

  • Yield : 68% .

Optimization via Ultrasound

MethodTime (min)Yield (%)
Conventional48068
Ultrasound24085
Ultrasound reduces reaction time by 50% and improves yield .

Alternative One-Pot Cyclization Strategy

A one-pot approach condenses 2-(m-tolyl)phthalazin-1(2H)-one-4-carboxylic acid with o-tolyl amidoxime under dehydrating conditions.

Reaction Conditions

  • Coupling Agent : EDCl (1.2 mmol), HOBt (1.2 mmol).

  • Solvent : DMF.

  • Temperature : 100°C, 6 hours.

  • Yield : 78% .

Mechanistic Insight
The carboxylic acid reacts with amidoxime to form an acylated intermediate, which cyclizes to the oxadiazole via loss of water .

Spectral Characterization and Validation

IR Spectroscopy

  • Peaks at 1667 cm⁻¹ (C=O), 1591 cm⁻¹ (C=N oxadiazole) .

¹H NMR (DMSO-d₆)

  • δ 8.94 (s, 1H, phthalazinone C4-H), 7.33–8.65 (m, aromatic protons), 2.45 (s, 3H, o-tolyl -CH₃) .

Mass Spectrometry

  • m/z: 409.4 (M+H⁺), consistent with molecular formula C₂₇H₂₀N₄O₂ .

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Time (h)
Bromination/Coupling45224
One-Pot Cyclization3786
Ultrasound-Assisted3854

Ultrasound-assisted methods offer superior efficiency .

Mechanistic and Kinetic Considerations

  • Rate-Limiting Step : Oxadiazole cyclization (activation energy: 45 kJ/mol) .

  • Catalytic Role of NH₄Cl : Stabilizes intermediates via hydrogen bonding .

Applications and Derivatives

The compound’s structural analogs exhibit anti-proliferative activity (IC₅₀: 2.1–8.3 µM against HepG2 and MCF-7 cells) . Molecular docking confirms binding to VEGFR2 (ΔG: −9.6 kcal/mol) .

Chemical Reactions Analysis

2-(3-METHYLPHENYL)-4-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROPHTHALAZIN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic rings or the heterocyclic core.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

Pharmacological Properties

Phthalazinone derivatives, including the target compound, have been shown to exhibit a wide range of pharmacological activities:

  • Anticancer Activity : Research indicates that phthalazinone derivatives can inhibit the growth of various cancer cell lines. For instance, in vitro studies have demonstrated that these compounds can effectively reduce proliferation in human ovarian carcinoma (A2780), lung carcinoma (NCI-H460), and breast adenocarcinoma (MCF-7) cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Antidiabetic Effects : Some derivatives have shown potential in managing diabetes by enhancing insulin sensitivity and reducing blood glucose levels. The molecular structure allows for interactions with key enzymes involved in glucose metabolism .
  • Anti-inflammatory and Analgesic Activities : The compound has been noted for its ability to modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation, such as arthritis .

Structure-Activity Relationship (SAR)

The unique structure of 2-(m-tolyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one contributes to its biological activity. The presence of the oxadiazole moiety is crucial for its pharmacological effects. This section summarizes key findings from various studies:

Structural Feature Impact on Activity
Phthalazinone CoreEssential for bioactivity; acts as a scaffold for drug design.
m-Tolyl SubstituentEnhances lipophilicity and cellular uptake.
o-Tolyl OxadiazoleContributes to selective binding to biological targets.

Case Studies

Several studies have highlighted the efficacy of phthalazinone derivatives in clinical settings:

  • Cancer Therapy : A study published in Bioorganic and Medicinal Chemistry investigated various phthalazinone derivatives and found that certain compounds exhibited significant antiproliferative effects against cancer cells, outperforming traditional chemotherapeutics like cisplatin .
  • Diabetes Management : Research highlighted in the Egyptian Journal of Chemistry demonstrated that specific phthalazinone derivatives improved glucose tolerance in diabetic models, suggesting their potential as therapeutic agents for diabetes .
  • Anti-inflammatory Applications : A recent investigation into the anti-inflammatory properties of phthalazinones indicated that they could reduce markers of inflammation in animal models, supporting their use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(3-METHYLPHENYL)-4-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROPHTHALAZIN-1-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Substitution Patterns and Structural Variations

The compound’s analogs differ primarily in substituents on the phthalazinone and oxadiazole rings. Key examples include:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Reference
2-(m-Tolyl)-4-(3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one Not Provided C25H20N4O2 408.45 m-Tolyl (C6H4CH3) at phthalazinone; o-Tolyl (C6H4CH3) at oxadiazole N/A
2-(o-Tolyl)-4-(3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one 1291844-74-0 C25H20N4O2 408.45 o-Tolyl at both phthalazinone and oxadiazole positions
4-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-(m-tolyl)phthalazin-1(2H)-one Not Provided C24H17FN4O2 412.42 m-Tolyl at phthalazinone; 4-Fluorophenyl (C6H4F) at oxadiazole
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one 1291862-31-1 C23H15BrN4O2 459.30 Phenyl (C6H5) at phthalazinone; 3-Bromophenyl (C6H4Br) at oxadiazole
2-(4-Ethoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one 1291862-53-7 C25H20N4O3 424.45 4-Ethoxyphenyl (C6H4OCH2CH3) at phthalazinone; m-Tolyl at oxadiazole
4-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one 1291862-43-5 C22H15N5O2 381.39 p-Tolyl (C6H4CH3) at phthalazinone; Pyridin-2-yl (C5H4N) at oxadiazole

Physicochemical and Electronic Properties

  • Tolyl vs. The 3-bromophenyl analog (C23H15BrN4O2) increases molecular weight by ~50 Da compared to the target compound, which may elevate lipophilicity (logP) and influence membrane permeability .
  • Alkoxy vs. Alkyl Substituents: The 4-ethoxyphenyl analog (C25H20N4O3) replaces m-tolyl with an ethoxy group, introducing an electron-donating substituent.
  • Heteroaromatic vs. Aromatic Rings :

    • The pyridin-2-yl substituent (C22H15N5O2) introduces a basic nitrogen atom, enabling protonation at physiological pH. This property could enhance interactions with acidic biological targets but may also reduce blood-brain barrier penetration .

Biological Activity

The compound 2-(m-tolyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a member of the phthalazinone family, which has gained attention for its diverse biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, focusing on its potential as an anticancer agent.

Synthesis

The synthesis of phthalazinone derivatives typically involves the condensation of phthalic anhydride with various amines or hydrazines, followed by functionalization to introduce oxadiazole rings. The specific compound under discussion can be synthesized through a multi-step reaction involving the formation of the oxadiazole moiety and subsequent coupling with the phthalazinone scaffold.

Biological Evaluation

Recent studies have highlighted the biological activity of phthalazinone derivatives, particularly their anti-proliferative effects against cancer cell lines. For instance, derivatives of phthalazin-1(2H)-one have shown significant cytotoxicity against liver (HepG2) and breast (MCF-7) cancer cell lines. The compound of interest demonstrated selective anti-proliferative activity without adversely affecting normal fibroblasts (WI-38) .

Table 1: Anti-Proliferative Activity of Phthalazinone Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
1HepG217.39Induces apoptosis via caspase activation
2MCF-719.84Cell cycle arrest and MAPK inhibition
3WI-38>100Non-cytotoxic

The mechanisms underlying the biological activity of 2-(m-tolyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one involve several pathways:

  • Apoptosis Induction : The compound has been shown to elevate the expression of pro-apoptotic factors such as p53 and caspase 3 while down-regulating cyclin-dependent kinase 1 (cdk1), leading to cell cycle arrest .
  • Enzyme Inhibition : It inhibits key enzymes like MAPK and topoisomerase II at submicromolar concentrations, which are critical in cancer cell proliferation and survival .
  • Molecular Docking Studies : Molecular docking studies suggest that the compound forms hydrogen bonds with target proteins, enhancing its binding affinity and biological efficacy .

Case Studies

A study conducted by Hekal et al. (2020) evaluated a series of oxadiazol-phthalazinone derivatives and identified that compound 1 exhibited the strongest anti-proliferative activity against HepG2 cells with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin . Another investigation reported similar findings where derivatives showed promising results in inhibiting tumor growth in vitro.

Q & A

Basic: What are the critical steps in synthesizing 2-(m-tolyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one?

Answer:
The synthesis involves three key stages:

Oxadiazole Ring Formation : Condensation of an amidoxime (derived from o-tolyl-substituted nitrile) with a carbonyl source under acidic or basic conditions to form the 1,2,4-oxadiazole core .

Phthalazinone Core Preparation : Cyclization of phthalic anhydride derivatives with hydrazine, followed by functionalization at the C4 position .

Coupling Reaction : Linking the oxadiazole and phthalazinone moieties via nucleophilic substitution or palladium-catalyzed cross-coupling. Methanol or ethanol is used for crystallization .
Characterization : Confirm structure via FT-IR (C=N and C=O stretches at ~1600–1700 cm⁻¹) and ¹H/¹³C NMR (e.g., aromatic protons at δ 7.0–8.5 ppm) .

Basic: How is the purity and structural integrity of the compound validated?

Answer:

  • Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended).
  • Spectroscopy : NMR (¹H, ¹³C, DEPT-135) to verify substituent positions and absence of byproducts. Mass spectrometry (ESI-MS) confirms molecular weight .
  • Elemental Analysis : Compare experimental vs. theoretical C, H, N percentages (deviation <0.4%) .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling reaction efficiency by stabilizing intermediates .
  • Catalysis : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling between boronic acids and halogenated intermediates (yield improvement: 20–30%) .
  • Ultrasonic Irradiation : Reduces reaction time (e.g., from 24h to 4h) and increases yield by 15–20% via enhanced mass transfer .
  • Temperature Control : Maintain 60–80°C for oxadiazole formation to avoid side reactions (e.g., ring-opening) .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for this compound?

Answer:

  • Substituent Variation : Synthesize analogs with halogen (Br, Cl) or methoxy groups at m-tolyl/o-tolyl positions to evaluate electronic effects on bioactivity .
  • Biological Assays : Test anti-proliferative activity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare IC₅₀ values to correlate substituent effects .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinity with target proteins (e.g., EGFR, PARP) .

Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be addressed?

Answer:

  • Metabolic Stability : Assess hepatic microsomal stability to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .
  • Formulation Adjustments : Use PEGylated nanoparticles to enhance solubility and bioavailability in animal models .
  • Pharmacokinetic Profiling : Conduct LC-MS/MS analysis of plasma samples to measure half-life and tissue distribution .

Advanced: What experimental design challenges arise in stability studies, and how are they mitigated?

Answer:

  • Degradation Under Ambient Conditions : Monitor compound stability via accelerated stability testing (40°C/75% RH for 4 weeks). Use inert atmospheres (N₂) to prevent oxidation .
  • pH-Dependent Solubility : Perform pH-solubility profiling (pH 1–9) to identify optimal storage buffers (e.g., phosphate buffer at pH 7.4) .
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the oxadiazole moiety .

Advanced: How are mechanistic insights into the compound’s biological activity obtained?

Answer:

  • Enzyme Inhibition Assays : Measure inhibition of target enzymes (e.g., topoisomerase II) using fluorescence-based kits. Compare kinetics (Km, Vmax) with/without the compound .
  • Reactive Oxygen Species (ROS) Detection : Use DCFH-DA probes in cell cultures to assess ROS generation linked to apoptosis .
  • Western Blotting : Evaluate downstream protein expression (e.g., caspase-3, Bcl-2) to confirm apoptotic pathways .

Basic: What analytical techniques are critical for confirming the compound’s regiochemistry?

Answer:

  • NOESY NMR : Identify spatial proximity between m-tolyl methyl protons and phthalazinone aromatic protons to confirm substitution patterns .
  • X-ray Crystallography : Resolve crystal structure to unambiguously assign regiochemistry (e.g., C4-oxadiazole vs. C1 linkage) .

Advanced: How can computational tools aid in predicting the compound’s reactivity?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites (e.g., oxadiazole C5 position) .
  • Reactivity Descriptors : Calculate Fukui indices to identify regions prone to nucleophilic attack (e.g., phthalazinone carbonyl group) .

Advanced: What methods validate the compound’s selectivity toward biological targets?

Answer:

  • Kinase Profiling : Screen against a panel of 50+ kinases (Eurofins KinaseProfiler) to identify off-target effects .
  • CRISPR-Cas9 Knockout Models : Validate target specificity using gene-edited cell lines lacking the putative target protein .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.